Physicochemical Profiling and Structural Dynamics of Morpholine-4-carboxylic Acid p-Tolyl Ester in Lead Optimization
Physicochemical Profiling and Structural Dynamics of Morpholine-4-carboxylic Acid p-Tolyl Ester in Lead Optimization
Executive Summary
In contemporary drug discovery, the optimization of pharmacokinetic and pharmacodynamic profiles relies heavily on the precise tuning of a molecule's physicochemical properties. Morpholine-4-carboxylic acid p-tolyl ester (CAS: 105902-71-4)[1] serves as a highly efficient structural motif, integrating the aqueous solubility benefits of a morpholine ring with the metabolic stability of a carbamate linkage and the lipophilic anchoring of a p-tolyl group.
This technical whitepaper provides an in-depth analysis of the physicochemical properties of this compound, detailing the causality behind its structural behavior, self-validating experimental protocols for its characterization, and its implications in Absorption, Distribution, Metabolism, and Excretion (ADME) profiling.
Structural Architecture & Pharmacophoric Contributions
The molecular architecture of morpholine-4-carboxylic acid p-tolyl ester (PubChem CID: 735621) is defined by three distinct functional domains, each contributing synergistically to its overall physicochemical profile:
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The Morpholine Ring: Morpholine is a privileged heterocycle in medicinal chemistry[2]. The presence of the ether oxygen introduces a hydrogen bond acceptor (HBA) that improves aqueous solubility, while the nitrogen atom serves as a versatile attachment point[3].
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The Carbamate Linkage: Bridging the morpholine and the aryl group, the carbamate moiety (-O-CO-N<) provides superior chemical and enzymatic stability compared to standard ester linkages[4]. The partial double-bond character of the C-N bond restricts rotameric freedom, reducing the conformational entropy penalty upon target binding.
The p-Tolyl Group: The para-methylphenyl ring acts as a lipophilic anchor, driving hydrophobic interactions (e.g., π
π stacking or Van der Waals contacts) within target protein binding pockets.
Caption: Pharmacophoric contributions of the morpholine, carbamate, and p-tolyl moieties to the overall profile.
Quantitative Physicochemical Parameters
Understanding the baseline physicochemical metrics is critical for predicting oral bioavailability and membrane permeability. The parameters for morpholine-4-carboxylic acid p-tolyl ester align perfectly with Lipinski’s Rule of Five, indicating a high probability of favorable oral absorption.
| Parameter | Value | Pharmacological Implication |
| Molecular Formula | C12H15NO3 | Core structural composition[5]. |
| Molecular Weight (MW) | 221.25 g/mol | Well below the 500 Da threshold, favoring rapid passive diffusion and oral absorption[5]. |
| Topological Polar Surface Area (TPSA) | ~38.8 Ų | Excellent for membrane and blood-brain barrier (BBB) penetration (optimal < 90 Ų)[4]. |
| Hydrogen Bond Donors (HBD) | 0 | The absence of HBDs minimizes desolvation energy penalties, enhancing lipophilicity[3]. |
| Hydrogen Bond Acceptors (HBA) | 3 | Sufficient for specific target binding without overly restricting lipid bilayer permeability[6]. |
| Rotatable Bonds | 2 | High structural rigidity; lowers the entropic cost during receptor/enzyme binding. |
Self-Validating Experimental Methodologies
To ensure scientific integrity, the synthesis and physicochemical characterization of morpholine-4-carboxylic acid p-tolyl ester must be conducted using self-validating protocols. In these systems, the output of the experiment inherently confirms the validity of the conditions used.
Protocol A: Synthesis and Purity Validation
Objective: Synthesize the target compound while preventing the degradation of reactive intermediates. Causality: The reaction utilizes N,N-diisopropylethylamine (DIPEA) as a sterically hindered base. DIPEA neutralizes the HCl byproduct without acting as a competing nucleophile against the chloroformate, ensuring high yield and preventing side-product formation.
Step-by-Step Workflow:
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Preparation: Dissolve 1.0 equivalent of p-tolyl chloroformate in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
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Temperature Control: Cool the reaction vessel to 0°C using an ice bath. Reasoning: Low temperatures suppress the exothermic hydrolysis of the chloroformate.
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Reagent Addition: Add 1.2 equivalents of DIPEA, followed by the dropwise addition of 1.1 equivalents of morpholine.
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Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
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Validation (LC-MS): Quench an aliquot and analyze via Liquid Chromatography-Mass Spectrometry (LC-MS). The protocol is self-validating: the presence of a single UV peak (purity >95%) co-eluting with the exact mass ( [M+H]+ = 222.25 m/z) confirms both complete conversion and structural identity.
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Workup: Wash the organic layer with 1M HCl, saturated NaHCO3 , and brine. Dry over Na2SO4 and concentrate in vacuo.
Protocol B: Passive Permeability Profiling (PAMPA)
Objective: Quantify the passive membrane permeability ( Papp ). Causality: Given the compound's lack of H-bond donors and low TPSA, it is theoretically predicted to possess high passive membrane permeability. The Parallel Artificial Membrane Permeability Assay (PAMPA) acts as a self-validating system by isolating passive diffusion from active transport mechanisms (like P-gp efflux), providing a pure physicochemical permeability coefficient[4][6].
Step-by-Step Workflow:
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Donor Preparation: Dilute the compound in PBS (pH 7.4) to a final concentration of 10 µM (ensure DMSO < 1% to prevent membrane disruption).
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Membrane Coating: Coat the PVDF filter of the PAMPA sandwich plate with a 1% lecithin in dodecane lipid solution.
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Incubation: Add the donor solution to the bottom well and blank PBS to the top (acceptor) well. Incubate at 37°C for 4 hours without agitation.
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Quantification: Measure the concentration of the compound in both donor and acceptor wells using LC-MS/MS.
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Calculation: Calculate Papp using the standard steady-state flux equation. High recovery rates (>90% mass balance) self-validate that the compound is not non-specifically binding to the plasticware.
Caption: Workflow for the physicochemical characterization and ADME profiling of the target compound.
ADME Implications and Structural Dynamics
The physicochemical properties of morpholine-4-carboxylic acid p-tolyl ester directly dictate its biological fate:
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Metabolic Stability: The carbamate linkage is strategically employed to resist rapid hydrolysis by plasma esterases, a common pitfall of standard ester prodrugs or ligands[4]. Furthermore, the morpholine ring is generally more resistant to CYP450-mediated oxidation compared to unhindered piperidines, though it can undergo slow N-dealkylation depending on the specific isozyme environment.
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Efflux and Permeability: With a TPSA of ~38.8 Ų and zero hydrogen bond donors, the molecule easily traverses lipid bilayers. Interestingly, carbamate derivatives of certain scaffolds have been shown to interact with efflux pumps like P-glycoprotein (P-gp); however, the low molecular weight and optimal lipophilicity of this specific p-tolyl ester minimize the likelihood of it being a strong P-gp substrate, favoring high intracellular accumulation[6].
Conclusion
Morpholine-4-carboxylic acid p-tolyl ester represents a highly optimized, drug-like fragment. Its physicochemical profile—characterized by low molecular weight, optimal TPSA, and a rigid, metabolically stable carbamate core—makes it an ideal candidate for integration into larger pharmacophores or as a standalone scaffold in early-stage lead optimization.
References
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- Morpholine-4-carboxylic acid p-tolyl ester | C12H15NO3 | CID ... National Institutes of Health (NIH) - PubChem
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- Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Deriv
- Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and comput
- Lycorine Carbamate Derivatives for Reversing P-glycoprotein-Mediated Multidrug Resistance in Human Colon Adenocarcinoma Cells N
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- 2. Frontiers | Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis [frontiersin.org]
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